

# 6-Methyl-4-chromanone: A Core Scaffold in Medicinal Chemistry

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## Compound of Interest

Compound Name: 6-Methyl-4-chromanone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Methyl-4-chromanone**, a heterocyclic compound belonging to the chromanone family, has emerged as a significant building block in the landscape of medicinal chemistry and drug discovery. Its rigid bicyclic structure serves as a privileged scaffold for the design and synthesis of a diverse array of biologically active molecules. The chroman-4-one core is a common motif in natural products and flavonoids, underscoring its evolutionary selection for biological interactions.<sup>[1]</sup> This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of **6-Methyl-4-chromanone**, with a focus on its applications in drug development.

While the specific historical record of the initial discovery and synthesis of **6-Methyl-4-chromanone** is not extensively documented, its importance lies in its role as a key synthetic intermediate for more complex molecules.<sup>[1]</sup> It has been identified in natural sources such as the plant *Aegle marmelos*.<sup>[2]</sup> This guide will delve into the modern synthetic routes, detailed experimental protocols, and the pharmacological potential of its derivatives.

## Physicochemical and Spectroscopic Data

The fundamental properties of **6-Methyl-4-chromanone** are summarized below, providing a crucial reference for its handling, characterization, and application in synthesis.

**Table 1: Physicochemical Properties of 6-Methyl-4-chromanone**

Property	Value	Reference
IUPAC Name	6-methyl-2,3-dihydrochromen-4-one	[2]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>	[2]
Molecular Weight	162.18 g/mol	[2]
CAS Number	39513-75-2	[2]
Appearance	Colorless liquid to low melting solid	Chem-Impex
Melting Point	31-35 °C	Chem-Impex
Boiling Point	141-143 °C at 13.5 mmHg	Sigma-Aldrich
Density	1.071 g/mL at 25 °C	Chem-Impex

**Table 2: Spectroscopic Data of 6-Methyl-4-chromanone**

Spectrum Type	Key Peaks/Shifts	Reference
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ (ppm): 7.68 (d, J=2.3 Hz, 1H), 7.27 (dd, J=8.4, 2.4 Hz, 1H), 6.88 (d, J=8.4 Hz, 1H), 4.51 (t, J=6.5 Hz, 2H), 2.80 (t, J=6.5 Hz, 2H), 2.33 (s, 3H)	SpectraBase
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): 191.9, 159.8, 137.3, 133.4, 126.5, 120.6, 117.6, 67.1, 37.8, 20.6	SpectraBase
Infrared (IR)	ν (cm <sup>-1</sup> ): 2923, 1683, 1618, 1495, 1298, 1225, 1128, 1080, 818	PubChem
Mass Spectrometry (GC-MS)	m/z: 162 (M+), 134, 106, 78, 51	PubChem

## Synthesis and Experimental Protocols

The synthesis of 4-chromanones is a well-established area of organic chemistry, with several efficient methods available. Below are detailed protocols for two common approaches that can be adapted for the synthesis of **6-Methyl-4-chromanone**.

### Experimental Protocol 1: Two-Step Synthesis via Michael Addition and Cyclization

This method involves the Michael addition of a phenol to an acrylonitrile, followed by an acid-catalyzed intramolecular cyclization.

#### Step 1: Synthesis of 3-(4-methylphenoxy)propanenitrile

- To a solution of p-cresol (1.0 eq) in tert-butanol, add potassium carbonate (0.1 eq).
- Add acrylonitrile (1.1 eq) dropwise to the mixture at room temperature.
- Stir the reaction mixture at 60 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 3-(4-methylphenoxy)propanenitrile.

#### Step 2: Cyclization to **6-Methyl-4-chromanone**

- Dissolve 3-(4-methylphenoxy)propanenitrile (1.0 eq) in trifluoroacetic acid (5.0 eq).
- Add trifluoromethanesulfonic acid (1.5 eq) dropwise to the solution at 0 °C.
- Stir the reaction mixture at room temperature for 12 hours.

- Carefully pour the reaction mixture into ice-water and extract with dichloromethane.
- Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield **6-Methyl-4-chromanone**.

## Experimental Protocol 2: One-Step Microwave-Assisted Synthesis

This protocol describes an efficient one-step synthesis of chromanones from 2'-hydroxyacetophenones and aldehydes.

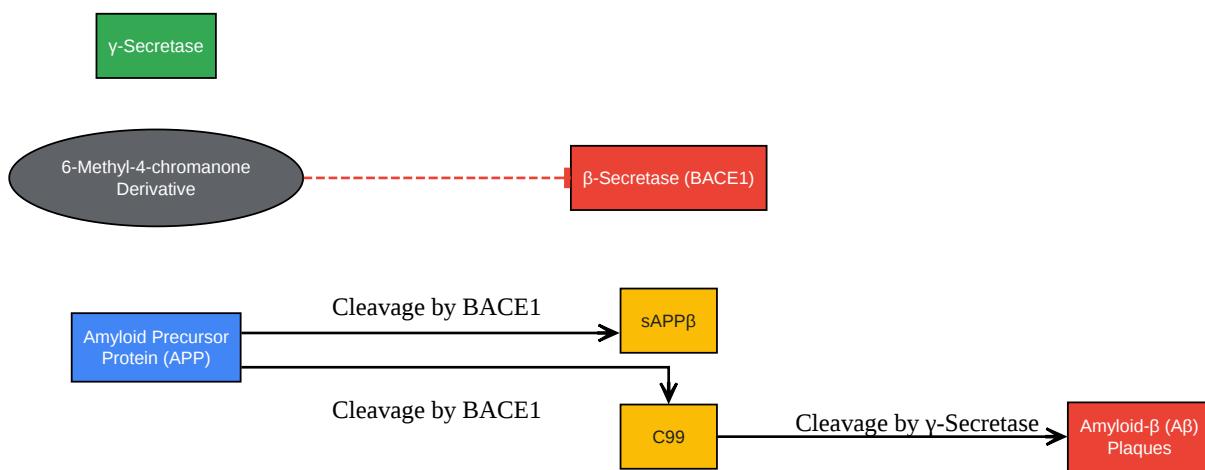
- In a microwave-safe vial, dissolve 2'-hydroxy-5'-methylacetophenone (1.0 eq) in ethanol (0.4 M solution).
- Add the desired aldehyde (1.1 eq) and diisopropylamine (DIPA) (1.1 eq) to the solution.
- Seal the vial and heat the mixture using microwave irradiation at 160-170 °C for 1 hour.<sup>[3]</sup>
- After cooling, dilute the reaction mixture with dichloromethane and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.<sup>[3]</sup>
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.<sup>[3]</sup>
- Purify the crude product by flash column chromatography to obtain the corresponding 2-substituted-**6-methyl-4-chromanone**.<sup>[3]</sup>

## Applications in Drug Development

The chromanone scaffold is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.<sup>[4][5]</sup> **6-Methyl-4-chromanone**, as a key intermediate, provides access to a wide range of derivatives with diverse pharmacological activities.

# Inhibitors of $\beta$ -Secretase (BACE1) for Alzheimer's Disease

One of the most promising applications of **6-Methyl-4-chromanone** derivatives is in the development of inhibitors for  $\beta$ -secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid- $\beta$  (A $\beta$ ) peptides in the brain, a hallmark of Alzheimer's disease.<sup>[1][6]</sup> By inhibiting BACE1, these compounds aim to reduce the formation of A $\beta$  plaques. The synthesis of potent BACE1 inhibitors often starts from chromanone precursors.<sup>[7]</sup>



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BACE1 Inhibition by **6-Methyl-4-chromanone** Derivatives.

## Sirtuin 2 (SIRT2) Inhibitors

Derivatives of chroman-4-one have been synthesized and evaluated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases.<sup>[3]</sup> Structure-activity relationship (SAR) studies have shown that substitutions at the 2-, 6-, and 8-positions of the chromanone ring are crucial for potent inhibition.<sup>[3]</sup> For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC<sub>50</sub> of 1.5  $\mu$ M.<sup>[3]</sup>

## Antidiabetic Activity

**6-Methyl-4-chromanone** itself has demonstrated good antidiabetic effects in an in vitro model by promoting glucose uptake in isolated rat hemi-diaphragm.[\[4\]](#) The broader class of chromanones is known to target several receptors and enzymes involved in diabetes, including glucagon-like peptide 1 (GLP-1), dipeptidyl peptidase-IV (DPP4), peroxisome proliferator receptor gamma (PPAR- $\gamma$ ), and  $\alpha$ -glucosidase.[\[4\]](#)

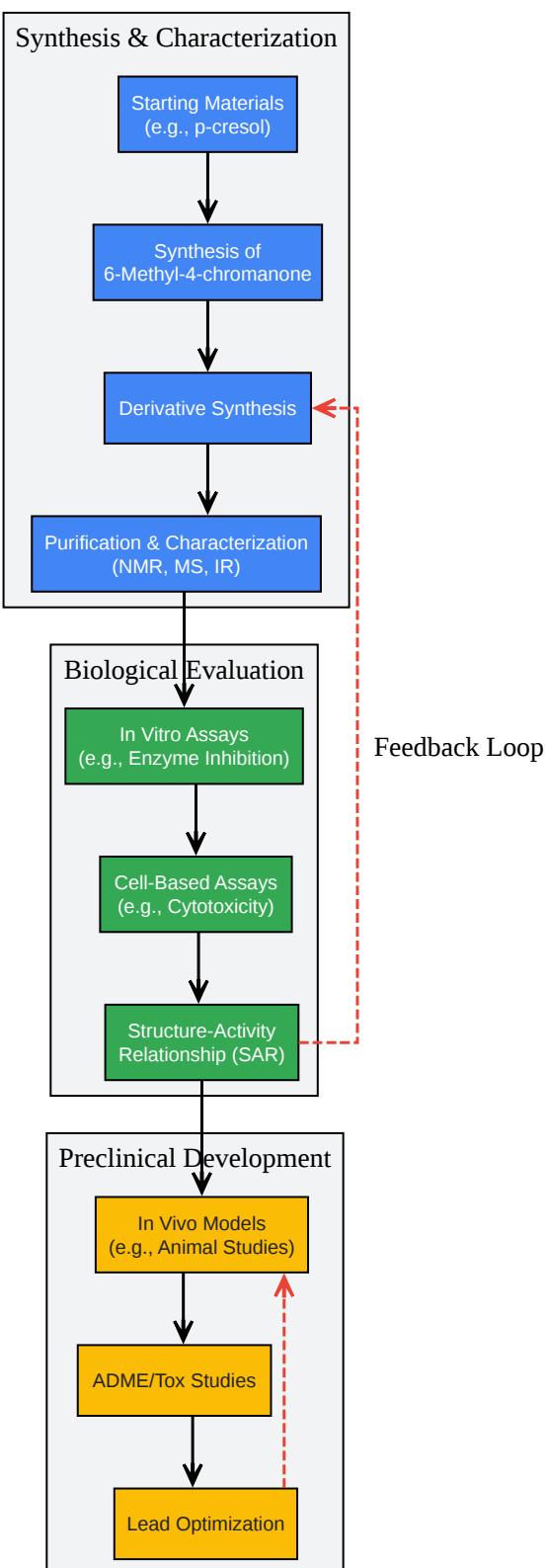
## Other Biological Activities

The versatility of the chromanone scaffold has led to the exploration of its derivatives for a multitude of other therapeutic applications:

- Antiproliferative Agents: Certain 3-nitro-4-chromanone derivatives have shown potent cytotoxicity against castration-resistant prostate cancer cell lines.[\[8\]](#)
- Antihistaminic and Bronchodilatory Activity: Some 6-substituted 4-oxo-4H-chromene-3-yl methyl N-substituted aminoacetates have exhibited significant in vitro antihistaminic and in vivo bronchodilatory activities.[\[9\]](#)
- Antibacterial and Antifungal Properties: Various substitutions on the chromanone ring have yielded compounds with broad-spectrum antibacterial and antifungal activities.[\[4\]](#)

## Experimental Workflows

The general workflow for the discovery and development of drugs based on the **6-Methyl-4-chromanone** scaffold involves several key stages, from initial synthesis to biological evaluation.

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General workflow for drug discovery using the **6-Methyl-4-chromanone** scaffold.

## Conclusion

**6-Methyl-4-chromanone** is a valuable and versatile scaffold in modern medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification have made it a cornerstone for the development of novel therapeutic agents targeting a wide range of diseases, from neurodegenerative disorders to cancer and diabetes. The continued exploration of the chemical space around the **6-Methyl-4-chromanone** core, guided by structure-activity relationship studies, holds significant promise for the discovery of next-generation therapeutics. This guide provides a foundational resource for researchers aiming to leverage the potential of this important heterocyclic compound.

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